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Compound of Interest

Compound Name:
2-METHYLBUTYRYL-D9

CHLORIDE

CAS No.: 1219795-10-4

Cat. No.: B580363 Get Quote

Executive Summary
2-Methylbutyryl-d9 chloride (CAS: 1219795-10-4) is a fully deuterated acyl chloride reagent

critical for the synthesis of stable isotope-labeled internal standards in pharmaceutical

bioanalysis.[1][2] It serves as the derivatizing agent for the side chain of statins (e.g.,

Lovastatin, Simvastatin) and as a probe for mechanistic studies of esterase activity. This guide

details its chemical identity, a self-validating synthesis protocol starting from deuterated

precursors, and its application in drug development pipelines.

Chemical Identity and Properties
The compound is the acid chloride derivative of 2-methylbutyric acid, with all alkyl hydrogens

replaced by deuterium.
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Property Data

Chemical Name 2-Methylbutyryl-d9 chloride

Synonyms
(±)-2-Methylbutyryl chloride-d9; Butanoyl

chloride, 2-(methyl-d3)-2,3,3,4,4,4-d6-

CAS Number
1219795-10-4 (Chloride) / 352431-44-8 (Acid

Precursor)

Molecular Formula

Molecular Weight 129.63 g/mol (vs. 120.58 for unlabeled)

Physical State Colorless to pale yellow liquid

Boiling Point ~117–121 °C (Unlabeled reference)

Isotopic Purity Typically ≥98 atom % D

Solubility
Reacts with water/alcohols; soluble in DCM,

ether, THF

Structural Analysis
The molecule consists of a carbonyl chloride group attached to a fully deuterated sec-butyl

skeleton. The "d9" designation accounts for:

3 Deuteriums on the terminal methyl (C4).[3]

2 Deuteriums on the methylene (C3).[3][4]

1 Deuterium on the methine (C2).

3 Deuteriums on the branched methyl group.[4]

Strategic Synthesis Protocol
The synthesis of 2-methylbutyryl-d9 chloride is a two-stage process. Because the d9-acid

precursor is expensive and often chemically unstable over long storage, it is frequently
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synthesized de novo from stable deuterated alkyl halides via Grignard carbonation, followed by

chlorination.

Retrosynthetic Analysis (Pathway Diagram)

2-Butanol-d10
(Start) 2-Bromobutane-d9PBr3 or HBr Grignard Reagent

(sec-Butyl-d9-MgBr)
Mg, THF 2-Methylbutyric Acid-d9

(Intermediate)

1. CO2
2. H3O+ 2-Methylbutyryl-d9 Chloride

(Final)
SOCl2 or (COCl)2

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway from 2-Butanol-d10 to 2-Methylbutyryl-d9 Chloride.

Detailed Experimental Methodology
Phase 1: Synthesis of 2-Methylbutyric Acid-d9
Objective: Convert 2-bromobutane-d9 into the carboxylic acid via Grignard carbonation.

Precursor: 2-Bromobutane-d9 (derived from 2-butanol-d10 via

).

Grignard Formation:

In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.1 eq) and a crystal

of iodine.

Add anhydrous THF.

Add 2-bromobutane-d9 dropwise. Initiate reaction with gentle heating if necessary.

Maintain reflux for 1 hour to ensure complete formation of sec-butyl-d9-magnesium

bromide.

Carbonation:

Cool the Grignard solution to -78°C (dry ice/acetone bath).

Bubble excess dry
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gas through the solution for 30 minutes. The low temperature favors the formation of the
carboxylate and minimizes side reactions.

Allow to warm to room temperature.

Workup:

Quench with dilute HCl (1M) to protonate the carboxylate salt (

).

Extract with diethyl ether (3x).

Wash combined organics with brine, dry over

, and concentrate.

Purification: Distillation (bp ~176°C) or used crude if purity >95% by NMR.

Phase 2: Chlorination to Acid Chloride
Objective: Convert the acid hydroxyl group to a chloride leaving group. Reagent: Thionyl

Chloride (

).

Setup: Place 2-methylbutyric acid-d9 (1.0 eq) in a round-bottom flask equipped with a reflux

condenser and a drying tube (

).

Addition: Add Thionyl Chloride (1.5 eq) dropwise. Note: A catalytic amount of DMF

(Dimethylformamide) can accelerate the reaction.

Reaction: Heat the mixture to 60°C for 2 hours. Evolution of

and

gas indicates reaction progress.

Isolation:
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Distill the excess thionyl chloride (bp 74.6°C) first.

Collect the product fraction (2-methylbutyryl-d9 chloride) by vacuum distillation.

Yield Target: 85-90%.

Quality Control & Characterization
Trustworthiness in stable isotope labeling requires verifying both chemical purity and isotopic

enrichment.

Technique
Expected Signal /
Observation

Interpretation

H NMR
No signals in the alkyl region

(0.8–2.5 ppm).

Confirms >98% deuteration of

the alkyl chain. Residual peaks

indicate incomplete labeling.

C NMR

Multiplets (septets/quintets)

due to C-D coupling. Carbonyl

peak ~178 ppm.

Characteristic splitting pattern

confirms deuterium attachment

to carbons.

GC-MS
Molecular ion

at m/z ~129/131 (Cl isotopes).

Confirms mass shift of +9 Da

compared to unlabeled

standard (MW 120).

Boiling Point 117–121 °C

Matches physical constant of

the unlabeled analog (isotope

effect on BP is negligible).

Self-Validating Check: Run a blank injection of the unlabeled standard immediately before the

labeled sample on GC-MS. The retention times should match perfectly, but the mass spectrum

must show no overlap in the molecular ion cluster.

Applications in Drug Development[8][9][10][11][12]
Internal Standards for Statins
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2-Methylbutyryl-d9 chloride is the primary reagent for synthesizing Lovastatin-d9 and

Simvastatin-d9 internal standards.

Mechanism: Lovastatin contains a 2-methylbutyrate ester side chain. Hydrolysis of this ester

is a major metabolic pathway.

Protocol: The d9-chloride is reacted with the protected diol core of the statin (e.g., Monacolin

J) to reinstall the side chain with the heavy isotope label.

Benefit: Provides an internal standard that co-elutes with the drug but is mass-resolved,

compensating for matrix effects in LC-MS/MS bioanalysis.

Mechanistic Probes
Researchers use the d9-labeled acyl group to study kinetic isotope effects (KIE) in esterase-

mediated hydrolysis. If the rate-determining step involves C-H bond cleavage (unlikely for

simple hydrolysis but relevant for oxidative metabolism), the d9-analog will show a significantly

slower reaction rate (

).

Workflow Diagram: Lovastatin-d9 Synthesis
Monacolin J
(Statin Core)

Acylation Reaction
(Pyridine/DMAP, DCM)

2-Methylbutyryl-d9 Chloride

Lovastatin-d9
(Internal Standard)

Esterification

Click to download full resolution via product page

Figure 2: Application of 2-methylbutyryl-d9 chloride in the semi-synthesis of Lovastatin-d9.[5]
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Safety and Handling
Corrosivity: Acyl chlorides react violently with water to release HCl gas. Handle only in a

fume hood.

Storage: Store under inert gas (Argon/Nitrogen) in a tightly sealed container at 2–8°C.

Moisture ingress will hydrolyze the chloride back to the acid.

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b580363#structure-and-synthesis-of-2-methylbutyryl-
d9-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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